2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound featuring a quinoline core substituted with an amino group, a pyrazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Quinoline Formation: The quinoline core is often constructed via the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimalarial and antileishmanial activities.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE: Lacks the dimethyl substitution on the pyrazole ring.
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-QUINOLINECARBONITRILE: Lacks the tetrahydro substitution on the quinoline ring.
Uniqueness
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and quinoline rings, along with the nitrile group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17N5 |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-amino-4-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C15H17N5/c1-9-12(8-18-20(9)2)14-10-5-3-4-6-13(10)19-15(17)11(14)7-16/h8H,3-6H2,1-2H3,(H2,17,19) |
InChI Key |
FVTYZOBYEMBCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=C(C(=NC3=C2CCCC3)N)C#N |
Origin of Product |
United States |
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